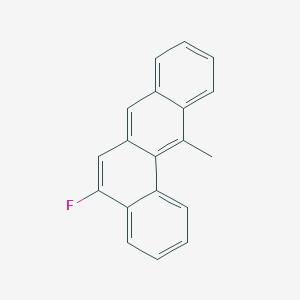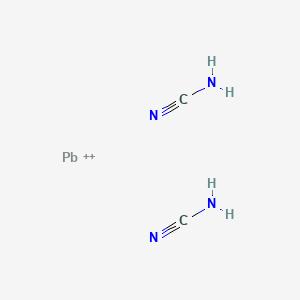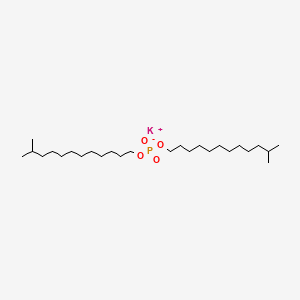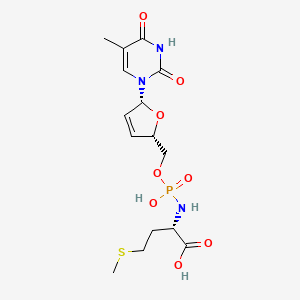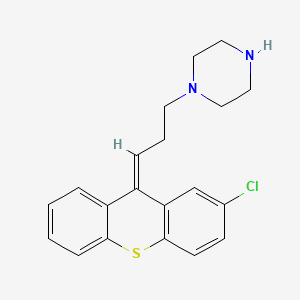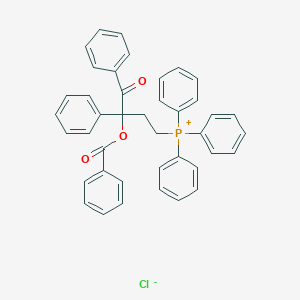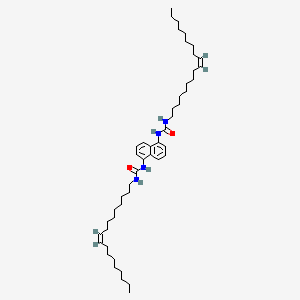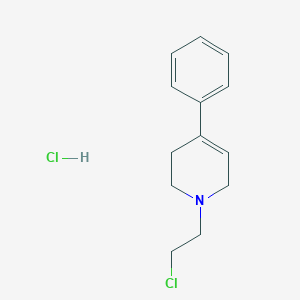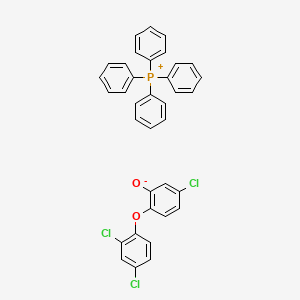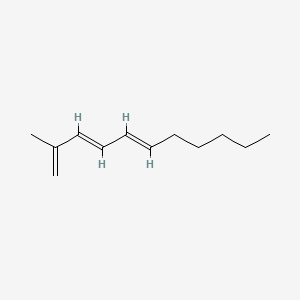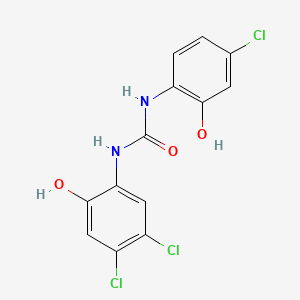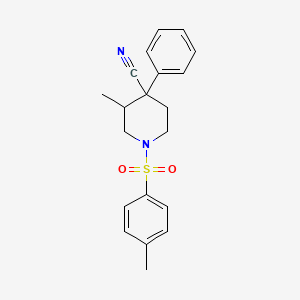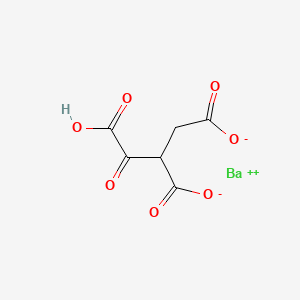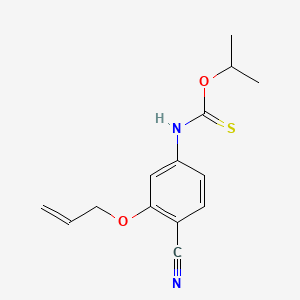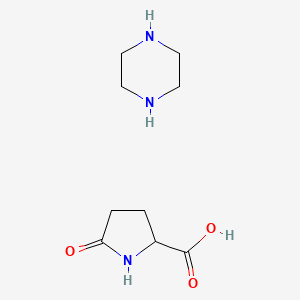
Einecs 285-862-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-DL-proline, compound with piperazine (11): is a chemical compound formed by the combination of 5-oxo-DL-proline and piperazine in a 1:1 molar ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-DL-proline, compound with piperazine (1:1) typically involves the reaction of 5-oxo-DL-proline with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods: In an industrial setting, the production of 5-oxo-DL-proline, compound with piperazine (1:1) may involve large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxo-DL-proline, compound with piperazine (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: 5-Oxo-DL-proline, compound with piperazine (1:1) is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.
Industry: In industrial applications, 5-oxo-DL-proline, compound with piperazine (1:1) can be used as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-oxo-DL-proline, compound with piperazine (1:1) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It can also interact with receptors or other proteins, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
5-Oxo-L-proline: A stereoisomer of 5-oxo-DL-proline with similar chemical properties.
Piperazine derivatives: Compounds containing the piperazine moiety, which may have similar biological activities.
Uniqueness: 5-Oxo-DL-proline, compound with piperazine (1:1) is unique due to its specific combination of 5-oxo-DL-proline and piperazine, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it valuable for various scientific applications.
Propiedades
Número CAS |
85153-78-2 |
|---|---|
Fórmula molecular |
C9H17N3O3 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
5-oxopyrrolidine-2-carboxylic acid;piperazine |
InChI |
InChI=1S/C5H7NO3.C4H10N2/c7-4-2-1-3(6-4)5(8)9;1-2-6-4-3-5-1/h3H,1-2H2,(H,6,7)(H,8,9);5-6H,1-4H2 |
Clave InChI |
UGJLDBAVVGLTBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C1CNCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


